molecular formula C15H11Cl2F2NO3 B251353 3,5-dichloro-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide

3,5-dichloro-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide

Cat. No.: B251353
M. Wt: 362.2 g/mol
InChI Key: ZGJOWWJNOIFVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide, also known as DCF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound belongs to the class of benzamide derivatives and has been studied for its potential use in various medical applications.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins, which is essential for the survival of cancer cells. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of various enzymes involved in cancer cell growth. In vivo studies have shown that this compound inhibits tumor growth in animal models of cancer and reduces inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3,5-dichloro-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has several advantages for lab experiments, including its potent anti-cancer and anti-inflammatory properties, its relatively low toxicity, and its ability to inhibit the activity of various enzymes involved in cancer cell growth and inflammation. However, this compound also has some limitations, including its poor solubility in water, which may limit its bioavailability in vivo, and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 3,5-dichloro-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide. One potential direction is the investigation of the compound's potential use in combination with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy. Another direction is the investigation of the compound's potential use in the treatment of other diseases such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential biomarkers of its efficacy.

Synthesis Methods

The synthesis of 3,5-dichloro-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide involves the reaction between 3,5-dichloro-2-methoxybenzoic acid and 2-difluoromethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane, and the product is obtained after purification by column chromatography.

Scientific Research Applications

3,5-dichloro-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C15H11Cl2F2NO3

Molecular Weight

362.2 g/mol

IUPAC Name

3,5-dichloro-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C15H11Cl2F2NO3/c1-22-13-9(6-8(16)7-10(13)17)14(21)20-11-4-2-3-5-12(11)23-15(18)19/h2-7,15H,1H3,(H,20,21)

InChI Key

ZGJOWWJNOIFVNS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1C(=O)NC2=CC=CC=C2OC(F)F)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC=C2OC(F)F

Origin of Product

United States

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